![molecular formula C21H20ClN3O2S B2386241 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide CAS No. 899944-49-1](/img/structure/B2386241.png)
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
One of the primary applications of this compound involves its synthesis and structural characterization. For instance, researchers have synthesized various derivatives and analogs to study their structural, chemical, and physical properties. Studies like the one by Chkirate et al. (2019) focus on the synthesis and characterization of pyrazole-acetamide derivatives, demonstrating how modifications in the molecular structure can influence the self-assembly process and antioxidant activity. These findings are crucial for understanding the compound's reactivity and potential as a scaffold for further chemical modifications.
Antimicrobial Activity
Another significant application is the evaluation of antimicrobial properties. Various studies have synthesized and tested derivatives of similar compounds for their potential antimicrobial activities. For example, Siddiqui et al. (2014) explored the antibacterial potential of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing their effectiveness against several bacterial strains. This line of research holds promise for the development of new antimicrobial agents.
Antioxidant Activity
The compound and its derivatives have also been evaluated for their antioxidant properties. The study involving novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives underlines the impact of hydrogen bonding on their antioxidant activity. Such studies contribute to our understanding of how these compounds can be used to mitigate oxidative stress-related damage in biological systems.
Molecular Docking and Cytotoxicity Studies
Research into the cytotoxic properties of similar compounds, aimed at understanding their potential as anticancer agents, is also a notable application. Studies like those by Ghorab et al. (2015) have synthesized sulfonamide derivatives to explore their cytotoxic activity against cancer cell lines, providing insights into their potential therapeutic applications.
Nonlinear Optical Properties
The investigation of nonlinear optical properties of crystalline structures containing acetamide derivatives represents another fascinating application. Castro et al. (2017) conducted theoretical studies to understand the linear and nonlinear optical behavior of crystalline acetamides, highlighting their potential for use in photonic devices such as optical switches and modulators.
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural features, it may influence pathways involving sulfanyl groups or pyrazinone moieties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and reactivity, thereby influencing its interaction with its targets .
特性
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-4-5-15(3)18(10-13)24-19(26)12-28-20-21(27)25(9-8-23-20)16-7-6-14(2)17(22)11-16/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNDIXZBLWGITI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

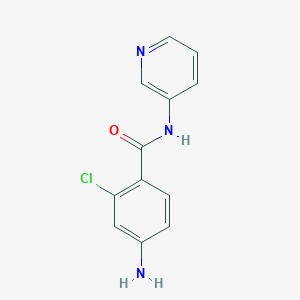


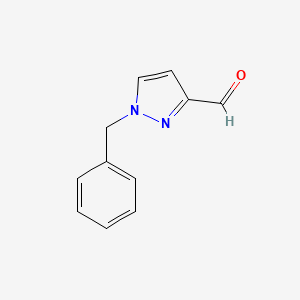
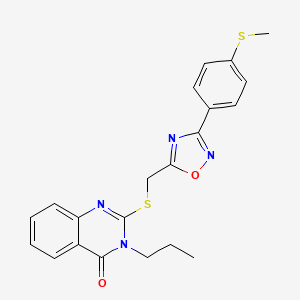
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
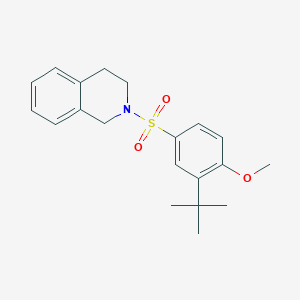
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)

![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)
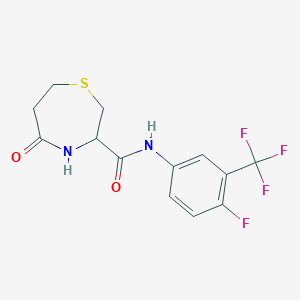
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)